2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methylsulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenating agent to form 2-fluorophenoxy halide.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the thiadiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-5-(methylsulfonyl)pyridine
- 4-(2-fluorophenoxy)-2-(methylsulfanyl)pyrimidine
- 2-(2-fluorophenoxy)-5-methylaniline
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its thiadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14FN3O4S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H14FN3O4S2/c1-3-9(21-10-7-5-4-6-8(10)14)11(18)15-12-16-17-13(22-12)23(2,19)20/h4-7,9H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
RUWSUXWDVUZDMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.